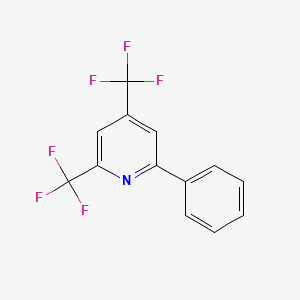
2-Phenyl-4-(1-phenylethylidene)oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-4-(1-phenylethylidene)oxazol-5(4H)-one is a heterocyclic compound that features an oxazole ring. Compounds containing oxazole rings are known for their diverse biological activities and are often used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4-(1-phenylethylidene)oxazol-5(4H)-one typically involves the condensation of appropriate starting materials under specific conditions. One common method might involve the reaction of a phenyl-substituted aldehyde with an amino acid derivative in the presence of a dehydrating agent.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxazole derivatives with different substituents.
Reduction: Reduction reactions could lead to the formation of more saturated derivatives.
Substitution: Various substitution reactions can occur, especially at the phenyl rings, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or organometallic reagents.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used but could include various substituted oxazole derivatives.
Scientific Research Applications
2-Phenyl-4-(1-phenylethylidene)oxazol-5(4H)-one and its derivatives may have applications in:
Chemistry: As intermediates in the synthesis of more complex molecules.
Biology: Potential use as probes or inhibitors in biochemical studies.
Medicine: Possible therapeutic agents due to their biological activity.
Industry: Use in the development of new materials or as catalysts.
Mechanism of Action
The mechanism of action for compounds like 2-Phenyl-4-(1-phenylethylidene)oxazol-5(4H)-one would depend on their specific biological targets. They might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4-(1-phenylethylidene)thiazol-5(4H)-one: Similar structure but with a thiazole ring.
2-Phenyl-4-(1-phenylethylidene)imidazol-5(4H)-one: Similar structure but with an imidazole ring.
Uniqueness
The uniqueness of 2-Phenyl-4-(1-phenylethylidene)oxazol-5(4H)-one lies in its specific ring structure and substituents, which can confer unique biological activities and chemical reactivity compared to its analogs.
Properties
CAS No. |
57427-91-5 |
|---|---|
Molecular Formula |
C17H13NO2 |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
(4E)-2-phenyl-4-(1-phenylethylidene)-1,3-oxazol-5-one |
InChI |
InChI=1S/C17H13NO2/c1-12(13-8-4-2-5-9-13)15-17(19)20-16(18-15)14-10-6-3-7-11-14/h2-11H,1H3/b15-12+ |
InChI Key |
TYPJAOYNIKQSCQ-NTCAYCPXSA-N |
Isomeric SMILES |
C/C(=C\1/C(=O)OC(=N1)C2=CC=CC=C2)/C3=CC=CC=C3 |
Canonical SMILES |
CC(=C1C(=O)OC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,4-Bis(prop-2-enyl)-1,4-diazoniabicyclo[2.2.2]octane](/img/structure/B14172149.png)
![n-[(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)acetyl]serine](/img/structure/B14172156.png)









![[(Diphenylphosphoryl)(phenyl)methyl]propanedinitrile](/img/structure/B14172232.png)
